Indole-5-carboxylic acid
Overview
Description
Indole-5-carboxylic acid is an indole derivative . It plays a role as a plant metabolite . It is used to study the intermolecular excited state proton transfer in indole-2-carboxylic acid and indole-5-carboxylic acid in various solvents in acidic, basic, and neutral media by steady state and time resolved fluorescence spectroscopy .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their significant role in natural products and drugs . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gives the corresponding tricyclic indole .Molecular Structure Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Chemical Reactions Analysis
The electrochemical oxidation and polymerisation of indole-5-carboxylic acid have been studied in acetonitrile . On electropolymerization, it affords electroactive polymer film of poly (indole-5-carboxylic-acid) . Different concentrations of indole-5-carboxylic acid in sulfuric acid solution have been investigated for the preventive action against mild steel corrosion .Physical And Chemical Properties Analysis
Indole-5-carboxylic acid has a melting point of 209.0 to 214.0 °C . It is soluble in ethanol, dimethyl sulfoxide, and methanol . Its molecular formula is C9H7NO2 and molecular weight is 161.16 .Scientific Research Applications
Electrochemical Charge Storage Materials
Indole-5-carboxylic acid derivatives have been found to have significant applications in the field of electrochemical charge storage. For example, poly(indole-5-carboxylic acid) (5-PICA) demonstrated superior performance as a charge storage material compared to its counterparts, showing high specific capacitance, good cycling stability, and slow self-discharge behavior. These characteristics make it a promising material for supercapacitor applications (Wang et al., 2019).
Corrosion Inhibition
Indole-5-carboxylic acid has been studied for its potential as a corrosion inhibitor. It was observed to inhibit mild steel corrosion in sulfuric acid solutions. The presence of indole-5-carboxylic acid shifted the corrosion potentials towards more noble values, indicating its efficacy as a mixed-type inhibitor. It also influenced the anodic and cathodic processes, which could make it valuable for industrial applications where corrosion resistance is crucial (Quartarone, Bonaldo & Tortato, 2006).
Synthesis of Biochemically Relevant Molecules
Indole-5-carboxylic acid derivatives are instrumental in synthesizing biochemically significant molecules. For instance, aminoethyl-substituted indole-3-acetic acids have been used in designing novel research tools, such as immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).
Organic Synthesis
In organic chemistry, indole-N-carboxylic acids and derived indole-N-carboxamides have been used extensively. They are particularly important in multicomponent reactions and C-H functionalization of indoles. This showcases the synthetic potential and significance of indole-5-carboxylic acid derivatives in crafting a wide array of organic compounds (Zeng, Lin & Cui, 2020).
Electronic Device Fabrication
Indole-5-carboxylic acid has been used in the development of electronic devices. Polymers derived from indole-5-carboxylic acid have been employed in constructing Schottky diodes, which are fundamental components in electronic and optoelectronic devices. The ability to influence the electronic properties of these materials makes indole-5-carboxylic acid derivatives valuable for advancements in electronics (Abthagir & Saraswathi, 2004).
Medicinal Chemistry
Indole-5-carboxylic acid derivatives have shown promise in medicinal chemistry. They have been used in synthesizing compounds with significant biological activities, such as antioxidant, antibacterial, and antifungal properties. This demonstrates the potential of indole-5-carboxylic acid in contributing to the development of new therapeutic agents (Naik, Sharath & Kumar, 2012); (Raju et al., 2015), (Raju et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZCGNHSIMFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91201-83-1 | |
Record name | Poly(indole-5-carboxylic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91201-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80168218 | |
Record name | Indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-5-carboxylic acid | |
CAS RN |
1670-81-1 | |
Record name | 1H-Indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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